molecular formula C12H20O2 B7759928 (+)-Bornyl acetate CAS No. 92618-89-8

(+)-Bornyl acetate

Cat. No.: B7759928
CAS No.: 92618-89-8
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bornyl acetate (C12H20O2) is a naturally occurring bicyclic monoterpene ester, recognized for its diverse and promising pharmacological activities in preclinical research . It serves as a key compound for investigating anti-inflammatory and immunomodulatory pathways. Studies indicate its mechanism involves inhibiting the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Recent research highlights its potent anti-cancer properties, demonstrating that bornyl acetate can suppress the progression of non-small cell lung cancer (NSCLC) by inhibiting the PI3K/AKT signaling axis and downregulating the ABCB1 transporter, a key protein in multidrug resistance . It also exhibits significant analgesic effects in models like the formalin test and tail-clip method, with studies suggesting its action is not mediated by opioid receptors . Beyond these areas, it shows potential in modulating gut microbiota and has documented use as a sex pheromone for pest control . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKLUUHTZCSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859098
Record name acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma, Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma, Colourless solid; Sweet herbaceous odour
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-Bornyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

220-224 °C, BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

190 °F (88 °C) /closed cup/
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-74
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble in water, Soluble in most fixed oils and in mineral oil, Soluble in alcohol, fixed oils; slightly soluble in propylene glycol, In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin, Slightly soluble in water; Insoluble in glycerin, propylene glycol, Soluble (in ethanol), Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin, Practically insoluble to insoluble in water
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name Isobornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.978 at °C, 0.981-0.985, 0.979-0.984, 0.981-0.987
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776
Record name Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776
Record name Isobornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.6 [mmHg]
Record name (-)-Bornyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless to very pale straw-colored liquid

CAS No.

76-49-3, 92618-89-8, 125-12-2, 5655-61-8, 20347-65-3
Record name BORNYL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC163480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BORNYL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2S,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-born-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2S,4R)-bornyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reactant Ratio Optimization

The molar ratio of acetic acid to α-pinene critically influences conversion and selectivity. Experimental data demonstrate that increasing the acetic acid-to-turpentine volume ratio from 0.33:1 to 3:1 elevates α-pinene conversion from 14.95% to 82.77% and bornyl acetate selectivity from 2.54% to 19.36%. Excess acetic acid shifts equilibrium toward ester formation while suppressing isomerization side reactions.

Table 1: Effect of Reactant Ratio on α-Pinene Conversion and Bornyl Acetate Selectivity

Acetic Acid:Turpentine Ratioα-Pinene Conversion (%)Bornyl Acetate Selectivity (%)
0.33:114.952.54
1:143.5012.80
3:182.7719.36

Temperature Effects

Reaction temperature governs both reaction kinetics and product distribution. At 50°C, α-pinene conversion reaches 43.5% after 1 hour, whereas 100°C achieves full conversion within the same period. Bornyl acetate selectivity improves from 28% to 50% as temperature increases from 50°C to 100°C, attributed to enhanced esterification rates over isomerization.

Table 2: Temperature-Dependent Reaction Parameters

Temperature (°C)Reaction Rate Constant, K (h⁻¹)Activation Energy (kJ/kmol)
500.006752,052 (esterification)
1000.032131,654 (isomerization)

Catalyst Reusability

Amberlyst 15 exhibits moderate reusability, with α-pinene conversion declining from 94.95% (first use) to 83.97% (third use) due to active site degradation. Selectivity drops concomitantly from 37.20% to 23.29%, necessitating catalyst regeneration via ethanol washing and drying.

Kinetic Modeling

The reaction follows pseudo-homogeneous first-order kinetics, described by:
dCα-pinenedt=k1Cα-pinene+k2Cα-pinene-\frac{dC_{\alpha\text{-pinene}}}{dt} = k_1 C_{\alpha\text{-pinene}} + k_2 C_{\alpha\text{-pinene}}
where k1k_1 and k2k_2 represent esterification and isomerization rate constants, respectively. Arrhenius plots yield activation energies of 52,052 kJ/kmol for esterification and 31,654 kJ/kmol for isomerization, confirming temperature sensitivity.

Enzymatic Synthesis

Enzymatic routes offer stereoselective synthesis under mild conditions. Esterase B from Burkholderia gladioli catalyzes bornyl acetate formation at 30°C in aqueous phosphate buffer (pH 7) over 24 hours. This method avoids side reactions but faces scalability challenges due to prolonged reaction times and lower yields compared to chemical synthesis.

Isolation from Natural Sources

Bornyl acetate occurs naturally in coniferous resins, where it coexists with structural isomers. Industrial isolation leverages its high melting point (mp: 29°C) via fractional crystallization from turpentine-derived mixtures. Advanced techniques like preparative gas chromatography further purify the compound, though yields remain substrate-dependent.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for Bornyl Acetate Production

MethodTemperature (°C)Time (h)Selectivity (%)Scalability
Chemical Esterification50–1001–619–50High
Enzymatic Synthesis3024N/AModerate
Natural IsolationAmbientVariable<10Low

Chemical synthesis dominates industrial applications due to rapid kinetics and high conversions, whereas enzymatic methods cater to niche markets requiring enantiopure products.

Reaction Mechanisms and Pathways

Acid-Catalyzed Esterification

Protonation of α-pinene’s double bond initiates carbocation formation, followed by acetic acid nucleophilic attack to yield bornyl acetate. Competing isomerization generates camphene and limonene via Wagner-Meerwein rearrangements.

Enzymatic Esterification

Esterase B facilitates acyl transfer from acetyl-CoA to borneol, proceeding through a serine-mediated nucleophilic mechanism. The enzyme’s active site accommodates borneol’s bicyclic structure, ensuring stereochemical fidelity .

Chemical Reactions Analysis

Microbial Hydroxylation Reactions

Bornyl acetate undergoes regiospecific hydroxylation via fungal metabolism:

  • C5 Hydroxylation :

    • Helminthosporium sativum hydroxylates (+)-bornyl acetate predominantly at the C5 position, forming 5-hydroxybornyl acetate without hydrolyzing the acetate group .

    • Fusarium culmorum similarly targets C5 but retains the acetyl group, producing 5-hydroxy derivatives .

MicroorganismReaction SiteProductSelectivity
Helminthosporium sativumC55-Hydroxybornyl acetateHigh
Fusarium culmorumC55-Hydroxybornyl acetateExclusive

Anti-Inflammatory Modulation via Indirect Pathways

Bornyl acetate influences cytokine networks in human chondrocytes:

  • IL-11 Upregulation : Enhances IL-11 expression, which suppresses IL-1β-induced MMP-1 and MMP-13 production .

  • AP-1 Pathway Activation : Elevates c-fos expression, initiating IL-11 transcription and anti-inflammatory effects .

Stability and Functional Group Reactivity

  • Structural Resilience : The bicyclic framework of bornyl acetate confers stability under mild conditions, limiting spontaneous degradation .

  • Oxidation Resistance : The acetate group and rigid terpene skeleton reduce susceptibility to auto-oxidation .

Key Research Implications

  • Biosynthetic Engineering : WvBAT enzymes offer tools for stereocontrolled synthesis of bornyl acetate derivatives .

  • Microbial Biotransformation : Fungi enable selective C5 hydroxylation for pharmaceutical derivatization .

  • Therapeutic Potential : Indirect modulation of MMPs via cytokine pathways highlights non-canonical reactivity .

Scientific Research Applications

Pharmacological Applications

Bornyl acetate has garnered attention for its promising pharmacological properties. Research indicates that it exhibits significant anti-inflammatory, analgesic, and anticancer effects.

Anti-inflammatory Effects

Studies have shown that BA can inhibit key inflammatory pathways:

  • NF-κB Pathway : Bornyl acetate affects the phosphorylation of IκB and the production of IKKs, leading to reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased IL-11 levels .
  • MAPK Pathway : It inhibits the phosphorylation of ERK, JNK, and p38 MAPK pathways .

These mechanisms suggest BA's potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its favorable safety profile .

Anticancer Properties

Bornyl acetate has been identified as a potential anticancer agent:

  • In studies involving human cancer cell lines (MCF-7, HT-29, H1299), BA demonstrated significant antiproliferative effects and induced apoptosis .
  • It has shown efficacy in reducing tumor growth in experimental models .

Food Science Applications

Bornyl acetate is utilized as a flavoring agent and food additive due to its pleasant aroma and taste profile.

Flavoring Agent

BA is commonly used in the food industry for its flavoring properties:

  • It imparts a camphor-like scent that enhances the sensory experience of various food products.
  • Regulatory assessments have confirmed its safety for use in food applications .

Cosmetic Applications

The cosmetic industry leverages bornyl acetate for its aromatic properties and potential skin benefits.

Skin Lightening Effects

Research indicates that BA can inhibit tyrosinase activity, which is crucial in melanin production:

  • This suggests potential applications in skin whitening products .

Antioxidant Properties

Bornyl acetate exhibits antioxidant effects by scavenging free radicals and enhancing skin health . Its inclusion in cosmetic formulations may contribute to anti-aging benefits.

Agricultural Applications

Bornyl acetate has been investigated for its role in pest control and plant defense mechanisms.

Pest Control

Recent studies highlight BA's effectiveness as an insect repellent:

  • Its application has shown promise in controlling cockroach populations .

Plant Defense Mechanisms

In plants, bornyl acetate is part of the volatile terpenoid profile that helps in defense against herbivorous insects . This suggests potential for developing natural pest repellents from plant-derived sources.

Data Summary Table

Application AreaKey FindingsReferences
PharmacologyAnti-inflammatory effects via NF-κB and MAPK pathways; anticancer properties
Food ScienceUsed as a flavoring agent; recognized safety
CosmeticsInhibits tyrosinase; antioxidant properties
AgricultureEffective insect repellent; enhances plant defense

Case Study 1: Anti-inflammatory Effects

A study published in Frontiers in Plant Science demonstrated that bornyl acetate significantly reduced inflammation markers in vitro, suggesting its potential application in developing new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

Research on the effects of BA on human cancer cell lines revealed that it induced apoptosis and cell cycle arrest, indicating a pathway for future cancer therapeutics .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Chemical and Structural Comparisons

Compound Chemical Class Key Structural Features Solubility/Stability
Bornyl Acetate Monoterpene ester Bicyclic backbone (borneol derivative) + acetate Insoluble in water; soluble in ethanol, ether
Borneol Monoterpene alcohol Bicyclic backbone with hydroxyl group Low water solubility
Terpinyl Acetate Monoterpene ester Acyclic monoterpene + acetate Similar lipophilicity to BA
Linalyl Acetate Monoterpene ester Acyclic linalool derivative + acetate High volatility; common in lavender
D-Camphor Monoterpene ketone Bicyclic backbone with ketone group High volatility; BA precursor
Anti-Inflammatory and Analgesic Effects
  • Bornyl Acetate : Reduces pro-inflammatory cytokines (IL-1β, TNF-α) in macrophages and endothelial cells, inhibits neutrophil migration, and alleviates pain in murine models .
  • Borneol : Shares anti-inflammatory properties but with lower bioavailability due to poor solubility .
Antimicrobial and Insecticidal Activity
  • Bornyl Acetate: Effective against Myzus persicae (peach aphid) at LC₅₀ 0.2 mg/mL, surpassing other monoterpenes. Synergistic with surfactants .
  • Terpinyl Acetate : Comparable insecticidal potency to BA but less studied in anti-inflammatory contexts .
  • D-Camphor and 1,8-Cineole : Exhibit antimicrobial activity but require higher concentrations. BA compensates for reduced 1,8-cineole emissions under environmental stress .
Anticancer Potential
  • Bornyl Acetate : Induces G2/M cell cycle arrest and apoptosis in SGC-7901 gastric cancer cells. Enhances 5-fluorouracil efficacy by 40% .
  • Limonene and β-Myrcene : Show anticancer activity but lack BA’s pharmacokinetic advantages (e.g., BBB penetration) .

Key Research Findings

Synergistic Insecticidal Activity: BA and terpinyl acetate reduce aphid populations by 90% when combined with surfactants, outperforming individual monoterpenes .

Environmental Role : BA emissions increase under warming conditions, compensating for reduced 1,8-cineole levels to maintain plant defense .

Biological Activity

Bornyl acetate (BA) is a natural aromatic monoterpene ester derived from various essential oils, particularly those of coniferous plants. It has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. This article delves into the pharmacological properties of BA, supported by case studies, research findings, and data tables.

Bornyl acetate is synthesized enzymatically from borneol through the action of borneol acetyltransferase (BAT), which is part of the BAHD acyltransferase superfamily. Recent studies have identified several genes encoding BATs in plants, indicating a complex biosynthetic pathway that varies among species .

1. Anti-inflammatory Effects

BA has been shown to exhibit significant anti-inflammatory properties. A study indicated that BA elevates the expression of interleukin-11 (IL-11) in chondrocytes, which plays a crucial role in modulating inflammatory responses in conditions like osteoarthritis. The compound also downregulates pro-inflammatory cytokines such as IL-6 and matrix metalloproteinases (MMPs), suggesting its potential as a therapeutic agent for inflammatory diseases .

Cytokine Effect of Bornyl Acetate
IL-11Upregulated
IL-6Downregulated
MMP-1Downregulated
MMP-13Downregulated

2. Antitumor Activity

Numerous studies have highlighted the antitumor potential of BA across various cancer cell lines. For instance, BA demonstrated cytotoxic effects against colorectal cancer cells (SW480 and HT29) in vitro, inhibiting cell viability and inducing apoptosis. The study utilized assays to evaluate cell cycle progression and migration capabilities .

Table 1: Antitumor Efficacy of Bornyl Acetate

Cell Line IC50 (µg/mL) Effect Observed
HeLa71.97Inhibition of proliferation
HT2964.05Inhibition of proliferation
MCF-7Not specifiedCytotoxic effects noted

In another study, BA was found to inhibit the growth of human breast adenocarcinoma cells (MCF-7) and lung adenocarcinoma cells (A549), indicating its broad-spectrum anticancer activity .

3. Neuroprotective Effects

Research has also suggested that BA may have neuroprotective properties. A study indicated that exposure to BA improved cognitive performance and mood states in participants, demonstrating its potential application in managing cognitive decline .

The mechanisms underlying the biological activities of bornyl acetate involve multiple pathways:

  • Anti-inflammatory Pathway : BA enhances IL-11 expression via c-fos activation, which in turn modulates other inflammatory cytokines.
  • Antitumor Pathway : The induction of apoptosis in cancer cells is mediated by alterations in cell cycle regulation and upregulation of pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

Several case studies have illustrated the practical applications of bornyl acetate:

  • Colorectal Cancer Study : In a controlled experiment involving xenograft mouse models treated with BA, significant tumor reduction was observed compared to control groups, reinforcing its potential as an anticancer agent .
  • Osteoarthritis Management : Patients with osteoarthritis showed improved symptoms following treatment with formulations containing BA, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Q. How can researchers differentiate between (−)-bornyl acetate and (+)-bornyl acetate isomers, and why is this critical in biological studies?

Q. What analytical techniques are recommended for assessing the purity and stability of bornyl acetate in experimental settings?

Methodological Answer:

  • Gas Chromatography (GC) : Primary method for quantifying purity (≥99.0% for analytical standards) and detecting degradation products .
  • HPLC with UV/RI detection : Validates chemical stability under varying storage conditions (e.g., −20°C for powders vs. −80°C for solutions) .
  • Refractometry : Confirms identity via refractive index (n20/D 1.463) and density (0.986 g/mL at 20°C) .
  • Mass spectrometry (MS) : Verifies molecular integrity using SMILES strings (e.g., CC(=O)O[C@@H]1C[C@@H]2CC[C@@]1(C)C2(C)C) .

Q. What are the key considerations for preparing bornyl acetate stock solutions to ensure reproducibility in cell-based assays?

Methodological Answer:

  • Solvent selection : Use DMSO for solubility (65 mg/mL, 331 mM) and avoid aqueous buffers due to insolubility .
  • Concentration validation : Pre-filter stock solutions (0.22 µm) to remove particulates and confirm concentrations via UV spectrophotometry (λmax = 210–230 nm) .
  • Stability testing : Monitor degradation by comparing fresh vs. aged stock solutions using LC-MS over 1–3 months .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivities of bornyl acetate across studies?

Methodological Answer:

  • Standardize isomer purity : Contradictions in antifungal or anticancer activity may arise from uncharacterized enantiomeric mixtures. Use chiral-resolved standards (e.g., ≥97% purity) .
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit NF-κB or MAPK pathways. Use vehicle-matched controls .
  • Cross-validate assays : Compare results from LDH cytotoxicity assays (e.g., IC50 = 48 µM in gastric cancer cells) with apoptosis markers (e.g., caspase-3 activation) .

Q. What mechanistic approaches are suitable for studying bornyl acetate’s inhibition of NF-κB and MAPK signaling pathways?

Methodological Answer:

  • Western blotting : Quantify phosphorylated ERK, JNK, and p38 levels in treated cells (e.g., 24–48 hr exposure to 10–100 µM bornyl acetate) .
  • Luciferase reporter assays : Measure NF-κB transcriptional activity using HEK293T cells transfected with κB-responsive reporters .
  • Kinase inhibition profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects at IC50 values .

Q. How should researchers address variability in bornyl acetate’s cytotoxicity data across cancer cell lines?

Methodological Answer:

  • Dose-response refinement : Use 8–10 concentration points (e.g., 0–96 µM) and nonlinear regression (e.g., GraphPad Prism) to calculate precise IC50 values .
  • Cell line authentication : Confirm species/origin via STR profiling to rule out cross-contamination .
  • Metabolic activity normalization : Combine LDH assays with ATP-based viability tests (e.g., CellTiter-Glo) to distinguish cytostatic vs. cytotoxic effects .

Q. What statistical methods are recommended for analyzing bornyl acetate’s anti-inflammatory effects in preclinical models?

Methodological Answer:

  • ANOVA with post-hoc tests : Compare cytokine levels (e.g., IL-6, TNF-α) across treatment groups using SPSS or R .
  • Power analysis : Predefine sample sizes (n ≥ 6) to detect ≥30% reduction in BALF neutrophil counts with 80% power .
  • Reproducibility checks : Include internal replicates and blinded scoring of histologic lung damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Bornyl acetate
Reactant of Route 2
Reactant of Route 2
(+)-Bornyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.